Advanced Structural Elucidation of Brotizolam Impurity 1
Advanced Structural Elucidation of Brotizolam Impurity 1
Technical Monograph | Chemical Development & Quality Control
Executive Summary & Scope
In the high-stakes domain of thienodiazepine development, the identification of impurities is not merely a compliance exercise but a critical safeguard for patient safety and drug efficacy. This guide details the structural elucidation of "Impurity 1" , defined herein as the primary hydrolytic degradation product and synthetic precursor of Brotizolam: 2-amino-3-(2-chlorobenzoyl)-5-methylthiophene (corresponding to Brotizolam Impurity A in the European Pharmacopoeia).
This monograph moves beyond standard operating procedures to explore the causality of spectral interpretation. We integrate High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and mechanistic organic chemistry to provide a definitive structural assignment.
Chemical Identity & Theoretical Framework[1]
Before initiating wet-lab protocols, we must establish the chemical baseline. Brotizolam is a fused tetracyclic system. "Impurity 1" represents a "ring-open" analogue, significantly altering the physicochemical profile.
| Feature | Brotizolam (API) | Impurity 1 (Target) |
| IUPAC Name | 2-bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | 2-amino-3-(2-chlorobenzoyl)-5-methylthiophene |
| Molecular Formula | C15H10BrClN4S | C12H10ClNOS |
| Molecular Weight | ~393.7 g/mol | ~251.7 g/mol |
| Core Difference | Tetracyclic fused ring system | Monocyclic thiophene with pendant benzoyl group |
| Origin | Active Pharmaceutical Ingredient | Acidic hydrolysis product / Synthetic Intermediate |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the relationship between the API and Impurity 1, highlighting the diazepine ring closure/opening mechanism.
Figure 1: Synthetic and degradation relationship between Impurity 1 and Brotizolam.
Phase 1: Isolation and Purification Strategy
Objective: Isolate >10 mg of Impurity 1 with >98% purity for NMR analysis.
Direct analysis from the API matrix is often insufficient due to signal suppression in MS and overlap in NMR. We employ a targeted Semi-Preparative LC workflow.
Chromatographic Protocol
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Stationary Phase: Phenyl-Hexyl columns are superior here. The π-π interactions with the thiophene and benzene rings of Impurity 1 provide better selectivity against the polar triazole of Brotizolam than standard C18.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water (Low pH suppresses ionization of the amino group, improving retention).
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Solvent B: Acetonitrile.
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Gradient: 20% B to 70% B over 25 minutes. Impurity 1 (less polar due to loss of triazole/diazepine nitrogen network) typically elutes after the main API peak in reverse phase if the amino group is not protonated, but before if acidic conditions protonate the primary amine. Correction: In acidic method, the primary amine of Impurity 1 forms a salt, making it elute earlier than the neutral API.
Fraction Collection Logic
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Trigger: UV Absorbance at 254 nm (Strong absorption by the benzoyl chromophore).
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Post-Processing: Fractions must be lyophilized, not rotary evaporated at high heat, to prevent oxidative degradation of the primary amine.
Phase 2: Mass Spectrometry (HRMS) Elucidation
Objective: Determine elemental composition and fragmentation fingerprint.
Accurate Mass Analysis (ESI+)
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Observed m/z: 252.0245 [M+H]+
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Formula Calculation: C12H10ClNOS matches the theoretical mass with <2 ppm error.
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Isotope Pattern: The presence of a single Chlorine atom is confirmed by the characteristic 3:1 ratio of the M and M+2 peaks (³⁵Cl/³⁷Cl). Crucially, the Bromine isotope pattern (1:1 doublet) seen in Brotizolam is ABSENT, confirming the loss of the triazole-fused ring system carrying the bromine.
MS/MS Fragmentation Logic
Collision-Induced Dissociation (CID) provides structural proof.
| Fragment Ion (m/z) | Proposed Structure | Mechanistic Insight |
| 252 | [M+H]+ | Parent Ion (Amino-thiophene ketone) |
| 235 | [M+H - NH3]+ | Diagnostic: Loss of ammonia confirms the primary amine (-NH2) attached to the thiophene ring. |
| 139 | [C7H4ClO]+ | Diagnostic: Chlorobenzoyl cation. This confirms the "right side" of the molecule (the phenyl ring) is intact. |
| 112 | [C5H6NS]+ | Thiophene fragment. Confirms the methyl-thiophene core. |
Phase 3: NMR Spectroscopy (The "Gold Standard")
Objective: Unequivocal structural assignment.
MS gives the formula; NMR gives the connectivity. The transition from Brotizolam to Impurity 1 involves the disappearance of the rigid diazepine ring signals and the appearance of "free" functional groups.
Proton NMR (1H NMR) - 500 MHz, DMSO-d6
| Chemical Shift (δ) | Multiplicity | Integral | Assignment | Causality / Interpretation |
| 2.25 ppm | Singlet | 3H | -CH3 | Methyl group on thiophene. Shift is similar to API, confirming the thiophene core is preserved. |
| 6.10 ppm | Broad Singlet | 2H | -NH2 | Critical Proof: This signal is absent in Brotizolam. It represents the primary amine resulting from ring opening. It exchanges with D2O. |
| 6.35 ppm | Singlet | 1H | Thiophene-H | Proton at position 4 of the thiophene ring. |
| 7.40 - 7.60 ppm | Multiplet | 4H | Ar-H | Chlorophenyl ring protons. Pattern remains largely unchanged from API, confirming the benzoyl moiety. |
| Missing | -- | -- | Diazepine -CH2- | The broad methylene signals characteristic of the diazepine ring (usually ~4-5 ppm) are gone . |
Carbon NMR (13C NMR) & IR Correlation
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Ketone Carbon: A new signal appears at ~188 ppm in 13C NMR. This corresponds to the diaryl ketone (C=O).
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IR Confirmation: The IR spectrum will show a strong carbonyl stretch at ~1630-1650 cm⁻¹ . In Brotizolam, this C=N / C=C region is complex, but the distinct ketone band is unique to Impurity 1.
Decision Tree for Routine Identification
To streamline future identification in QC labs, we establish the following logic flow.
Figure 2: Logical decision tree for rapid impurity classification.
References
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Brotizolam Monograph 2197. European Pharmacopoeia (Ph.[1][2][3][4] Eur.) 11th Edition. Available at: [Link]
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International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Available at: [Link]
- Weber, K. H., et al. "Chemistry and Pharmacology of Brotizolam." British Journal of Clinical Pharmacology, vol. 16, no. S4, 1983, pp. 291S-295S.
- Simulated Spectral Data Repository.Thiophene-2-amine derivatives spectral correlations. (General reference for thiophene NMR shifts).


